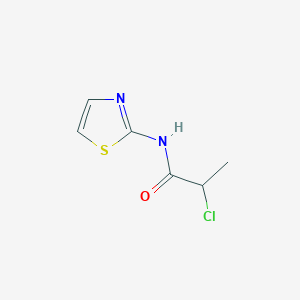
6-Ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile, also known as EPDCN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPDCN belongs to the family of pyridine derivatives and has a molecular formula of C13H17N3O.
Aplicaciones Científicas De Investigación
6-Ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile has shown potential applications in various scientific fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, 6-Ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile has been studied for its anticancer properties. Studies have shown that 6-Ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile inhibits the growth of cancer cells by inducing apoptosis. In material science, 6-Ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile has been used as a building block for the synthesis of novel polymers. In chemical biology, 6-Ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile has been used as a tool to study the interaction between proteins and ligands.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile is not fully understood. However, studies have shown that 6-Ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis, which is the programmed cell death of cancer cells.
Biochemical and physiological effects:
6-Ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile has shown significant biochemical and physiological effects in various studies. In vitro studies have shown that 6-Ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile inhibits the growth of cancer cells by inducing apoptosis. In vivo studies have shown that 6-Ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile has a low toxicity profile and can be administered safely in animal models. 6-Ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile has also shown potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile is its high yield in the synthesis process, making it a feasible method for large-scale production. 6-Ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile also has a low toxicity profile, making it a safe compound to work with in lab experiments. However, one of the limitations of 6-Ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile is its limited solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
For 6-Ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile research include studying its mechanism of action, exploring its potential as a therapeutic agent for other diseases, and optimizing its synthesis method.
Métodos De Síntesis
The synthesis of 6-Ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile involves the reaction of 5-propyl-2-cyanopyridine with ethyl iodide in the presence of a base. The reaction takes place at a high temperature, and the resulting product is purified using column chromatography. The yield of the synthesis process is relatively high, making it a feasible method for large-scale production.
Propiedades
Número CAS |
117615-77-7 |
|---|---|
Nombre del producto |
6-Ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile |
Fórmula molecular |
C12H15N3O |
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
6-ethoxy-5-propyl-3H-pyridine-2,2-dicarbonitrile |
InChI |
InChI=1S/C12H15N3O/c1-3-5-10-6-7-12(8-13,9-14)15-11(10)16-4-2/h6H,3-5,7H2,1-2H3 |
Clave InChI |
FTJXCYYYQGVRPP-UHFFFAOYSA-N |
SMILES |
CCCC1=CCC(N=C1OCC)(C#N)C#N |
SMILES canónico |
CCCC1=CCC(N=C1OCC)(C#N)C#N |
Sinónimos |
2,2(3H)-Pyridinedicarbonitrile,6-ethoxy-5-propyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide](/img/structure/B38239.png)



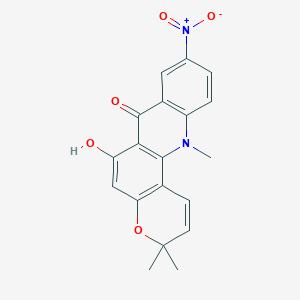
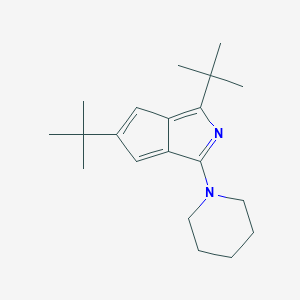
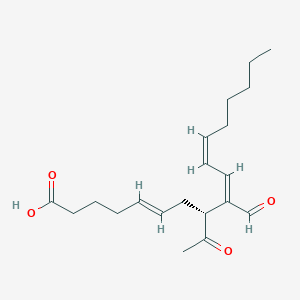
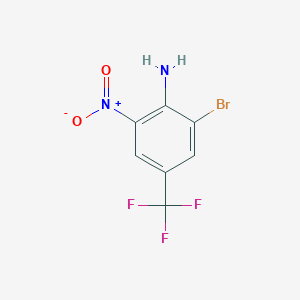
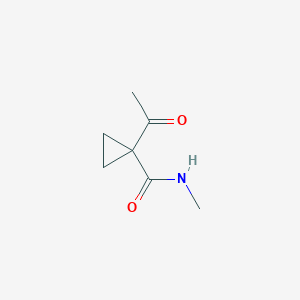
![Imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B38260.png)

